(R)-1-(3,5-difluorophényl)éthanol

Vue d'ensemble

Description

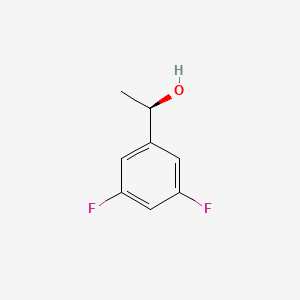

®-1-(3,5-difluorophenyl)ethanol is a chiral compound characterized by the presence of a hydroxyl group attached to an ethyl chain, which is further connected to a 3,5-difluorophenyl ring

Applications De Recherche Scientifique

®-1-(3,5-difluorophenyl)ethanol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone, 3,5-difluoroacetophenone, using chiral catalysts to ensure the production of the desired enantiomer. Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), often in the presence of chiral ligands or catalysts to achieve enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of ®-1-(3,5-difluorophenyl)ethanol may involve asymmetric hydrogenation processes using chiral metal catalysts such as rhodium or ruthenium complexes. These methods are preferred for their efficiency and ability to produce large quantities of the compound with high enantiomeric purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(3,5-difluorophenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,5-difluoroacetophenone.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

Oxidation: 3,5-difluoroacetophenone

Reduction: 3,5-difluorophenylethane

Substitution: Various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of ®-1-(3,5-difluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group and the difluorophenyl ring allows it to form hydrogen bonds and engage in hydrophobic interactions, which can modulate the activity of its targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-2-amino-2-(3,5-difluorophenyl)ethanol

- 3,5-difluorophenylmethanol

- 3,5-difluorophenylethanol

Uniqueness

®-1-(3,5-difluorophenyl)ethanol is unique due to its specific chiral configuration and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications, making it a valuable compound for research and industrial purposes.

Activité Biologique

(R)-1-(3,5-Difluorophenyl)ethanol, a chiral alcohol with the CAS number 433228-88-7, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl moiety, which can influence its pharmacological properties and interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with (R)-1-(3,5-difluorophenyl)ethanol, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(R)-1-(3,5-Difluorophenyl)ethanol is characterized by the following structural formula:

This compound's structure allows for various interactions within biological systems, particularly due to the presence of fluorine atoms, which can enhance lipophilicity and binding affinity to target proteins.

The biological activity of (R)-1-(3,5-difluorophenyl)ethanol is primarily attributed to its role as an inhibitor in various enzymatic pathways. The fluorinated phenyl group can modify the electronic properties of the molecule, potentially enhancing its ability to interact with specific receptors or enzymes.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies on structurally related compounds suggest that (R)-1-(3,5-difluorophenyl)ethanol may exhibit inhibitory effects on enzymes such as:

- HIV-1 Protease : Compounds incorporating difluorophenyl moieties have shown promise as potent inhibitors against HIV-1 protease, suggesting that (R)-1-(3,5-difluorophenyl)ethanol could possess similar activity .

- Cyclooxygenase (COX) : The anti-inflammatory properties of certain fluorinated compounds indicate potential inhibition of COX enzymes, which are critical in the inflammatory response.

Biological Activity and Therapeutic Applications

The biological activity of (R)-1-(3,5-difluorophenyl)ethanol has been explored in various therapeutic contexts:

Antiviral Activity

Inhibitors targeting viral proteases are crucial for antiviral therapy. The structural modifications conferred by the difluorophenyl group can enhance binding affinity and specificity toward viral enzymes. Preliminary studies suggest that (R)-1-(3,5-difluorophenyl)ethanol may contribute to antiviral strategies against HIV and potentially other viruses .

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity. Research has indicated that (R)-1-(3,5-difluorophenyl)ethanol could have potential applications in treating bacterial infections due to its ability to disrupt bacterial cell functions .

Case Studies and Research Findings

Several studies have investigated the biological activity of (R)-1-(3,5-difluorophenyl)ethanol and related compounds:

Propriétés

IUPAC Name |

(1R)-1-(3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDJZYKJPZJAA-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.